2-[[3-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methylindol-1-yl]methyl]benzonitrile
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Overview
Description
2-[[3-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methylindol-1-yl]methyl]benzonitrile is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzimidazole moiety, a cyano group, and an indole ring, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[3-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methylindol-1-yl]methyl]benzonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzimidazole Moiety: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Synthesis of the Indole Ring: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.
Coupling Reactions: The benzimidazole and indole intermediates are then coupled using a suitable linker, such as a cyano group, under basic conditions.
Final Cyclization: The final step involves cyclization to form the complete structure of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[[3-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methylindol-1-yl]methyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
2-[[3-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methylindol-1-yl]methyl]benzonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe or as a ligand for biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-[[3-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methylindol-1-yl]methyl]benzonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it could inhibit the activity of certain kinases or interact with DNA to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: A simpler compound with a benzyl group attached to an amine functional group.
Fluoranthene: A polycyclic aromatic hydrocarbon used in the construction of metal sandwich complexes.
N-(2,4-Dimethylphenyl)formamide: A related compound used as a reference standard in various applications.
Uniqueness
2-[[3-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methylindol-1-yl]methyl]benzonitrile is unique due to its complex structure, which combines multiple functional groups and aromatic rings. This structural complexity imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[[3-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methylindol-1-yl]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19N5/c1-18-23(14-21(16-29)27-30-24-11-5-6-12-25(24)31-27)22-10-4-7-13-26(22)32(18)17-20-9-3-2-8-19(20)15-28/h2-14H,17H2,1H3,(H,30,31)/b21-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQHPFFPUPTJKH-STZFKDTASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3C#N)C=C(C#N)C4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3C#N)/C=C(/C#N)\C4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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